(3-Iodo-benzyl)-urea

説明

“(3-Iodo-benzyl)-urea” is a chemical compound that is related to 3-Iodobenzyl alcohol and 3-Iodobenzyl bromide . These compounds belong to the class of organic compounds known as benzyl alcohols, which contain the phenylmethanol substructure .

Synthesis Analysis

The synthesis of 3-Iodobenzyl bromide, a related compound, can be achieved by the bromination of m-iodotoluene . It has been used as a derivatization reagent for the extraction and purification of thiouracil . It may also be used in the synthesis of meta-substituted phenylalanine derivatives, N6-substituted aristeromycin derivative, and (N)-methanocarba-N6-(3-iodobenzyl)adenosine .Molecular Structure Analysis

The molecular structure of 3-Iodobenzyl alcohol, a related compound, is represented by the linear formula IC6H4CH2OH . The molecular weight is 234.03 .Chemical Reactions Analysis

3-Iodobenzyl alcohol undergoes a cross-coupling reaction with a zinc reagent to yield 3R-tert-butoxycarbonylamino-4-(3-hydroxymethylphenyl)butanoic acid benzyl ester .Physical And Chemical Properties Analysis

3-Iodobenzyl alcohol, a related compound, is a liquid at 20°C . It has a refractive index of 1.636 (lit.) and a density of 1.842 g/mL at 25 °C (lit.) . The boiling point is 252 °C/711 mmHg (lit.) .科学的研究の応用

Palladium-Catalyzed N-Acylation

Palladium-catalyzed carbonylation of urea derivatives with aryl iodides has been shown to afford N-benzoyl ureas, demonstrating good functional group tolerance and suitability for isotope labeling, including the synthesis of insecticides like triflumuron (Bjerglund, Lindhardt, & Skrydstrup, 2012).

Direct Arylation of Halouracils

Direct arylation of 5-halouracils with arenes and heteroarenes has been achieved through palladium-catalysis, facilitating the synthesis of 5-arylated uracil analogues used as RNA and DNA fluorescent probes (Liang, Gloudeman, & Wnuk, 2014).

Clean Synthesis of N-benzoyl–N′-aryl Ureas

An efficient synthesis method for N-benzoyl–N′-aryl ureas using polymer-supported reagents and scavengers has been described, offering moderate to high yield and excellent purity (Yang, Chen, & Zhang, 2003).

High-throughput Synthesis of Pharmaceutically Relevant Ureas

A high-throughput synthesis approach for pharmaceutically relevant benzylic ureas using C(sp3)–H functionalization methods has been developed, highlighting the synthesis's high site selectivity and good functional group tolerance (Suh, Nkulu, Lin, Krska, & Stahl, 2021).

Alpha-pyridylation of Chiral Amines

The palladium-catalyzed coupling of ureas with brominated arenes, leading to the creation of a quaternary stereogenic center with high enantioselectivity, demonstrates the potential for synthesizing complex organic molecules (Clayden & Hennecke, 2008).

Nonlinear Optical Applications

Research on 3-Benzoyl-5-chlorouracil highlighted its potential as a candidate for nonlinear optical applications, with significant first static hyperpolarisability, demonstrating the versatility of urea derivatives in materials science (Sinha, Prasad, Narayan, & Shukla, 2011).

作用機序

Target of Action

It’s structurally similar compound, 3-iodo-benzyl alcohol, belongs to the class of organic compounds known as benzyl alcohols . These compounds are known to interact with a variety of targets, but the specific target for (3-Iodo-benzyl)-urea remains to be identified.

Biochemical Pathways

The biochemical pathways affected by (3-Iodo-benzyl)-urea are currently unknown

Safety and Hazards

3-Iodobenzyl bromide, a related compound, is classified as Eye Dam. 1 - Skin Corr. 1B according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information includes hazard statements such as H314 and precautionary statements such as P260 - P280 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 - P363 .

特性

IUPAC Name |

(3-iodophenyl)methylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2O/c9-7-3-1-2-6(4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCBJQOGTLGRDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CNC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Iodo-benzyl)-urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

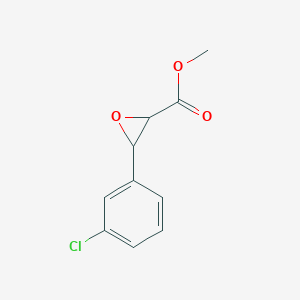

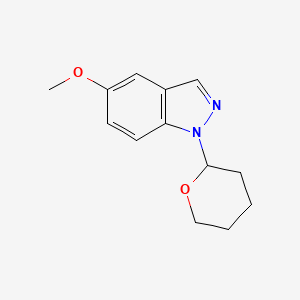

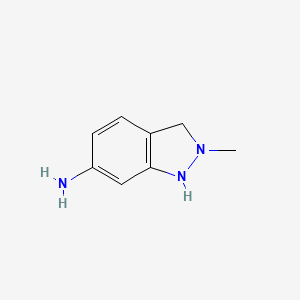

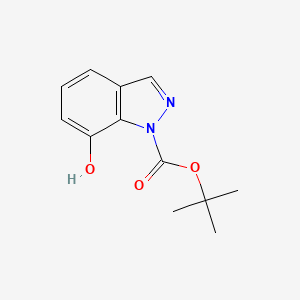

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-(4-tert-butylphenyl)-4-oxobutanoic acid](/img/structure/B3098536.png)

![Diethyl [(diphenylmethylidene)amino]propanedioate](/img/structure/B3098548.png)

![6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B3098568.png)

![rac-(3aR,6aS)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B3098581.png)

![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B3098603.png)

![3-[(4-Fluorophenyl)thio]propan-1-ol](/img/structure/B3098616.png)